molecular formula C30H48O3 B024919 Ganodermatriol(P) CAS No. 105300-28-5

Ganodermatriol(P)

Cat. No. B024919
M. Wt: 456.7 g/mol
InChI Key: LIJZGBVDQCTWLG-RVFLQCAWSA-N
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Description

Synthesis Analysis

The first synthesis of ganodermanontriol, a closely related lanostane triterpene from Ganoderma lucidum, and its stereoisomeric triols, including Ganodermatriol(P), was achieved through a series of steps involving stereoselective and chemoselective reactions. Key steps included the reconstruction of the trisubstituted alkene and the formation of the Δ7,9(11)-diene core, highlighting the complex synthesis process of these bioactive compounds (Kennedy et al., 2011).

Molecular Structure Analysis

Ganodermatriol(P) is characterized by its lanostane skeleton, which is common among triterpenes derived from Ganoderma species. The molecular structure of Ganodermatriol(P) includes multiple hydroxyl groups, contributing to its bioactivity. Structural elucidation techniques such as NMR and mass spectrometry play crucial roles in determining the precise arrangement of atoms and functional groups in Ganodermatriol(P) (Arisawa et al., 1986).

Chemical Reactions and Properties

Ganodermatriol(P) and its derivatives participate in various chemical reactions due to their functional groups. These reactions include oxidation and reduction processes that alter the compound's chemical structure, thereby influencing its biological activity. The presence of multiple hydroxyl groups in Ganodermatriol(P) allows for the formation of derivatives through reactions such as acetylation, enhancing its pharmacological properties (Peng et al., 2023).

Physical Properties Analysis

The physical properties of Ganodermatriol(P), such as solubility, melting point, and molecular weight, are crucial for its application in pharmaceutical formulations. These properties are determined by the compound's molecular structure and affect its bioavailability and therapeutic efficacy. Advanced analytical techniques are used to assess these physical characteristics, providing insights into the compound's behavior in biological systems (Liu et al., 2010).

Chemical Properties Analysis

The chemical properties of Ganodermatriol(P), including its reactivity with other molecules and stability under various conditions, are influenced by its functional groups and molecular framework. Understanding these properties is essential for exploring the compound's potential as a therapeutic agent, as they impact its mechanism of action and interaction with biological targets (Xu et al., 2010).

Scientific Research Applications

5α-Reductase Inhibitory Properties

Ganodermatriol, a triterpenoid constituent of Ganoderma lucidum, has been studied for its inhibitory properties against 5α-reductase. A high-performance liquid chromatography analytical system revealed that the quantity and composition of triterpenoids, including ganodermatriol, vary significantly across different growth stages of Ganoderma lucidum. Notably, stages with a higher concentration of certain ganoderic acids exhibited the strongest 5α-reductase inhibitory activity. This suggests that ganodermatriol and related compounds could be crucial indicators for assessing the 5α-reductase inhibitory potential of Ganoderma lucidum extracts (Liu et al., 2012).

Hepatoprotective Effects

Ganodermatriol and its derivative, ganodermanontriol, have demonstrated hepatoprotective effects both in vitro and in vivo. Specifically, ganodermanontriol induced the expression of heme oxygenase-1 (HO-1) through the activation of Nrf-2 nuclear translocation and the subsequent transcription of the HO-1 gene. The PI3K/Akt and p38 signaling pathways were found to be involved in this process. These findings support the traditional use of Ganoderma lucidum for treating hepatic disorders and highlight the potential of ganodermatriol and its derivatives in anti-inflammatory activity and liver protection (Ha et al., 2013).

Anti-Cancer Potential

Studies have indicated that Ganoderma lucidum, which contains ganodermatriol, possesses anti-cancer properties. Ganodermatriol is considered to be a part of the bioactive components contributing to the immunomodulatory and anti-cancer effects of Ganoderma. The NF-κB and MAPK pathways, which are crucial in immune cell regulation, have been identified as the major pathways involved in the anti-cancer effects of Ganoderma (Cao et al., 2018). Moreover, another study emphasized the therapeutic potential of ganodermanontriol (GDNT), a Ganoderma alcohol, in inhibiting the growth and invasiveness of breast cancer cells, suggesting the relevance of ganodermatriol and its derivatives in cancer treatment (Jiang et al., 2011).

Neuroprotective Effects

Ganodermatriol, as part of Ganoderma extracts, has been associated with neuroprotective effects. The extensive literature reports on the pharmacological effects of Ganoderma on neuroprotection, including modulation of neurogenesis, amelioration of Alzheimer's disease, and protective effects on neural cells in stroke injury. This suggests the potential role of ganodermatriol in contributing to the neuroprotective properties of Ganoderma (Zhao et al., 2019).

Safety And Hazards

When handling Ganodermatriol(P), it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for Ganodermatriol(P) were not found in the search results, it is known that Ganoderma lucidum, from which Ganodermatriol(P) is derived, has a broad-spectrum application for the treatment of cancer through the regulation of the immune system . This suggests that future research could focus on further understanding the role of Ganodermatriol(P) in cancer immunotherapy.

properties

IUPAC Name

2-[(4R)-4-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJZGBVDQCTWLG-RVFLQCAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganodermatriol(P)

CAS RN

105300-28-5
Record name Ganodermatriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105300-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganodermatriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105300285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GANODERMATRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470J2A4Z5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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